3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
“3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C6H3F4NO. It is a derivative of pyridinone, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, bonded to a ketone .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridinone ring with a trifluoromethyl group (-CF3) and a fluorine atom attached. The presence of these highly electronegative fluorine atoms can significantly influence the compound’s chemical behavior .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 181.088 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 272.8±35.0 °C at 760 mmHg, and a flash point of 118.8±25.9 °C . It also has a molar refractivity of 31.2±0.3 cm3, and a polar surface area of 33 Å2 .Scientific Research Applications
Synthesis of Poly-Substituted Pyridines
- A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, involving C-F bond breaking of anionically activated fluoroalkyl groups. This method is efficient and does not require noble metals (Chen et al., 2010).
Synthesis of Fluorine-Containing Pyridine Derivatives
- Research has achieved regioselective synthesis of fluorine-containing pentasubstituted pyridine derivatives and 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives through intermolecular and intramolecular transformations (Suzuki et al., 2007).
Modular Synthesis of Fused Pyridines
- A one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence has been introduced for the regioselective synthesis of substituted and fused pyridines, using transition-metal catalyst-free conditions (Song et al., 2016).
Versatile Building Block Synthesis
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been synthesized as a versatile building block, proving useful for microwave-assisted synthesis of various substituted pyridines (Schirok et al., 2015).
Synthesis of Trifluoromethylated Analogues
- Trifluoromethylated analogues of 4,5‐dihydroorotic acid have been synthesized, showcasing the potential for creating new molecular structures with specific interactions like C–F···C=O (Sukach et al., 2015).
Electrophilic Fluorinating Reagent
- 1-Fluoro-2,4,6-trimethylpyridinium triflate has been studied as an electrophilic fluorinating reagent, highlighting its solubility in polar solvents and stability under various conditions (Macé & Magnier, 2010).
Trifluoromethyl-Substituted Pyridinecarboxylic Acids
- Strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids have been developed, demonstrating the versatility of the trifluoromethyl group in synthetic chemistry (Cottet et al., 2003).
Iridium(III) Complexes for Organic LEDs
- Blue phosphorescent iridium(III) complexes, using variants of fluorinated pyridines, have been synthesized for application in organic light-emitting diodes, showing the impact of these compounds in advanced materials science (Tao et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to target fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds with similar structures have been designed to inhibit fgfrs . These inhibitors typically work by binding to the receptor, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors typically inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the fluorine atoms and the trifluoromethyl group .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been found to inhibit the activity of certain kinases by occupying their ATP-binding sites. This inhibition leads to downstream effects on cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQCPUTFJFSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700741 | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-89-9 | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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